Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

Übersicht

Beschreibung

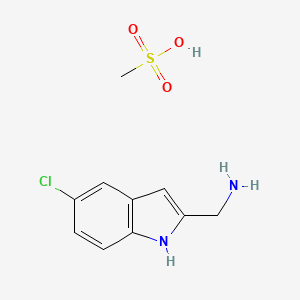

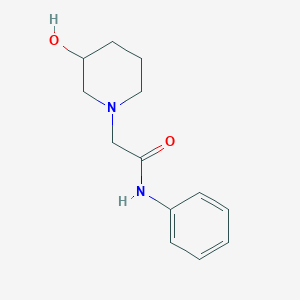

Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C13H23NO2 . It is also known as PEP. It is used for pharmaceutical testing .

Molecular Structure Analysis

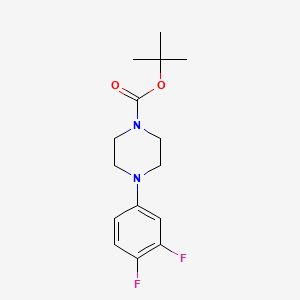

The molecular structure of this compound consists of a piperidine ring which is a common structure in many pharmaceuticals . The InChI code for this compound is 1S/C13H23NO2/c1-3-5-6-9-14-10-7-8-12(11-14)13(15)16-4-2/h3,12H,1,4-11H2,2H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 225.33 g/mol . It appears as a pale-yellow to yellow-brown liquid . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Piperidine Derivatives

Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate is explored within the context of synthesizing various piperidine derivatives, showcasing its utility in the creation of complex molecular structures. A notable study involves the carbocyclization of zinc enolates derived from N-pent-4-enylglycine methyl esters, demonstrating a highly stereoselective process for generating substituted pipecolic esters. This method allows for the efficient synthesis of di-, tri-, tetra-, or pentasubstituted piperidines, highlighting the compound's pivotal role in advancing synthetic organic chemistry and potentially aiding in the development of new pharmaceuticals (Lorthiois, Marek, & Normant, 1998).

Microbial Reduction Processes

In another study, the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate showcased how specific microorganisms could selectively produce ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities. This process emphasizes the compound's importance in biochemical applications, particularly in the synthesis of enantiomerically pure substances which are crucial for drug development and other areas of chemical research (Guo, Patel, Corbett, Goswami, & Patel, 2006).

Anticancer Agent Development

The sequential synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids for their potential as anticancer agents further underline the significance of this compound in medicinal chemistry. This research effort underscores the compound's utility in creating novel anticancer therapies, with certain derivatives showing promising activity against cancer cell lines. Such studies are integral to discovering new therapeutic agents and expanding the arsenal against cancer (Rehman et al., 2018).

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of eye contact .

Eigenschaften

IUPAC Name |

ethyl 1-pent-4-enylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-3-5-6-9-14-10-7-8-12(11-14)13(15)16-4-2/h3,12H,1,4-11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQQGEOEVKXBTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)CCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 4-[(dibenzylamino)methyl]-4-hydroxytetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1440208.png)